5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a pyrazoloquinoline core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazoloquinoline intermediates. The benzodioxole moiety can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The pyrazoloquinoline core is often constructed via a Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and pyrazoloquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an anticancer agent. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known for its biological activity, including antioxidant and antimicrobial properties .
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs for cancer treatment. Its ability to interact with specific molecular targets makes it a promising candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyrazoloquinoline core can intercalate with DNA, disrupting its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole moiety and exhibit antioxidant activity.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its combination of the benzodioxole and pyrazoloquinoline moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C26H20N4O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |
InChI Key |
OYBGFUIKZXNXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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